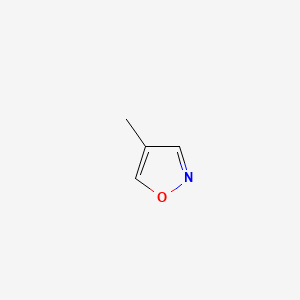

4-Methylisoxazole

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-5-6-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWFNFITHSPBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478611 | |

| Record name | 4-Methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6454-84-8 | |

| Record name | 4-Methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation via Cycloaddition of Nitrile Oxides to Propargyl Halides

One advanced synthetic approach to 4-substituted isoxazoles, including 4-methylisoxazole derivatives, involves the cycloaddition of nitrile oxides generated from N-hydroxyimidoyl chlorides to propargyl halides. This method was elaborated in a 2022 study, where isoxazoles were formed by:

- Generating nitrile oxides from N-hydroxyimidoyl chlorides.

- Cycloaddition with propargyl halides to afford isoxazoles.

- Subsequent cyanation and acid hydrolysis steps to yield various substituted isoxazoles.

Although the study primarily focused on 4-iodoisoxazoles and other derivatives, the methodology is adaptable for synthesizing this compound by selecting appropriate starting materials and substituents.

Industrial Synthesis of 4-Iodo-3-Methylisoxazole-5-Formaldehyde (Precursor to this compound)

A patented industrial process provides a scalable and cost-effective route to 4-iodo-3-methylisoxazole-5-formaldehyde, a key intermediate related to this compound. The process involves three main steps:

- Condensation Reaction: Acetone oxime reacts with 2,2-diethoxy ethyl acetate in tetrahydrofuran with butyllithium as a base to yield 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-alcohol.

- Acylation Reaction: The dihydroisoxazole alcohol is aromatized using methanesulfonyl chloride in dichloroethane under basic conditions to form 5-(diethoxymethyl)-3-methylisoxazole.

- Iodination Reaction: The isoxazole derivative is iodinated with N-iodosuccinimide in acetonitrile to produce 4-iodo-3-methylisoxazole-5-formaldehyde.

This route is noted for its simplicity, low cost, and suitability for large-scale industrial production, with detailed reaction conditions ensuring high yields and purity.

Synthesis via Ethylacetoacetate and Hydroxylamine Derivatives

Another well-documented method involves the synthesis of 5-methylisoxazole-4-carboxylate derivatives, which can be converted to this compound compounds. The multi-step process includes:

- Reacting ethylacetoacetate with triethylorthoformate and acetic anhydride at elevated temperatures (75–150 °C) to form ethyl ethoxymethyleneacetoacetic ester.

- Treating this intermediate with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (-20 °C to 10 °C) to cyclize into ethyl-5-methylisoxazole-4-carboxylate.

- Hydrolyzing the ester to 5-methylisoxazole-4-carboxylic acid.

- Further functionalization such as conversion to acid chlorides and amide formation for pharmaceutical intermediates.

This method is recognized for producing high purity products with minimal by-products and is used in the synthesis of drugs like Leflunomide.

Preparation of 4-Methyl-5-Alkoxy Oxazole (Related Heterocycle)

Although focused on oxazoles rather than isoxazoles, a related synthesis method for 4-methyl-5-alkoxy oxazoles provides insights into heterocyclic preparation involving methyl substitution at the 4-position:

- Starting from N-alkoxy oxalyl alanine esters.

- Dehydration and cyclization using dehydrating agents.

- Followed by saponification and decarboxylation steps.

An industrial method involves cyclization of N-ethoxy oxalyl alanine ethyl ester with phosgene, triethylamine, and catalysts like pyridine or acyl chlorides, followed by purification steps.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- Selectivity and Yield: The cycloaddition method offers good regioselectivity for 4-substituted isoxazoles, with yields dependent on the nitrile oxide and alkyne substituents.

- Industrial Scale-Up: The acetone oxime condensation route is optimized for industrial scale due to low-cost reagents and straightforward purification, making it suitable for large batch synthesis.

- Pharmaceutical Relevance: The ethylacetoacetate-based method is particularly important for pharmaceutical intermediates, ensuring high purity and low impurity profiles critical for drug synthesis.

- Reaction Conditions: Temperature control is crucial in all methods, with low temperatures favoring cyclization steps and moderate temperatures required for ester formation and acylation reactions.

- Environmental and Safety Considerations: Use of hazardous reagents like butyllithium and phosgene requires stringent safety protocols; however, these reagents enable efficient synthesis pathways.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylisoxazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and catalyst choice .

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological and chemical properties. These derivatives are often explored for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Methylisoxazole has the molecular formula and features a five-membered ring containing one nitrogen and one oxygen atom. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound derivatives are explored for their potential as therapeutic agents. They have been implicated in the development of drugs targeting various biological pathways.

- Enzyme Inhibitors : Compounds derived from this compound have shown promise as inhibitors of specific enzymes involved in disease processes. For instance, certain derivatives have been evaluated for their inhibitory effects on bromodomain and extra-terminal (BET) proteins, which are implicated in cancer progression .

- Peptide Synthesis : A novel application involves the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid (a derivative of this compound) in solid-phase peptide synthesis. This compound facilitates the formation of α/β-mixed peptides, which can serve as peptidomimetics with therapeutic potential .

Biochemical Studies

The biochemical properties of this compound allow it to serve as a probe in various assays:

- Biochemical Pathways : It is utilized to study the modulation of transcription factors and other cellular processes. Its interactions with enzymes can lead to significant changes in metabolic pathways, influencing gene expression and cellular behavior .

- Bioactivation Studies : Research has demonstrated that isoxazole-containing compounds undergo bioactivation, leading to reactive metabolites that can interact with biomolecules such as glutathione. This property is critical for understanding the metabolism and toxicity of drug candidates .

Agrochemical Applications

In the agricultural sector, this compound derivatives are being investigated for their potential use in developing agrochemicals. Their ability to act as herbicides or fungicides is under exploration due to their biological activity against plant pathogens.

Case Study 1: Development of BET Inhibitors

A study focused on the bioactivation pathways of 4-amino-5-methyl-isoxazole derivatives revealed their potential as BET inhibitors. The research employed deep learning models to predict metabolic pathways and reactivity with biomolecules, demonstrating how structural modifications can enhance drug efficacy .

Case Study 2: Solid-Phase Peptide Synthesis

In another investigation, researchers successfully incorporated 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptide chains using solid-phase synthesis techniques. The resulting peptides exhibited various biological activities, highlighting the compound's utility in creating novel therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-Methylisoxazole and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, some derivatives act as inhibitors of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-Methylisothiazole

Structural Similarity : Both compounds are five-membered heterocycles with sulfur replacing oxygen in the isothiazole ring.

Table 1: Internal Rotation and Quadrupole Coupling Parameters

| Parameter | This compound | 4-Methylisothiazole |

|---|---|---|

| Barrier Height ($V_3$) | $258.6 \, \text{cm}^{-1}$ | $105.8 \, \text{cm}^{-1}$ |

| Reduced Rotational ($F$) | $26.7 \, \text{GHz}$ | $12.4 \, \text{GHz}$ |

| 14N $\chi_{aa}$ | $-2.63 \, \text{MHz}$ | $-3.10 \, \text{MHz}$ |

5-Methylisoxazole-4-carboxamide and Derivatives

Pharmacological Relevance: Leflunomide (SU101), a 5-methylisoxazole-4-carboxamide derivative, inhibits dihydroorotate dehydrogenase (DHODH) and PDGF-mediated tumor growth .

- Metabolism: Leflunomide undergoes N-O bond cleavage to form teriflunomide, which raises hepatotoxicity and teratogenicity concerns. In contrast, 5-methylisoxazole-3-carboxamide derivatives (e.g., UTL-5b) avoid N-O cleavage, reducing toxicity while retaining anti-inflammatory effects .

- Dipole Moments : The 4-carboxamide substituent increases dipole interactions compared to 3-carboxamide isomers, enhancing receptor binding in PDGFRβ inhibition .

Table 2: Pharmacological and Structural Comparison

| Compound | Key Feature | Toxicity Profile |

|---|---|---|

| Leflunomide | 4-Carboxamide; N-O cleavage | High (hepatotoxicity) |

| UTL-5b | 3-Carboxamide; peptide bond cleavage | Low (liver protective) |

Substituted Isoxazole Carboxylic Acids

Substituent Effects : Derivatives like this compound-5-carboxylic acid (CAS 261350-46-3) and 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5) exhibit distinct electronic properties due to carboxyl group placement.

- Polarity : The 5-carboxylic acid derivative has higher polarity ($\mu \approx 4.0 \, \text{D}$) compared to 4-substituted analogs, influencing solubility and reactivity .

Biologische Aktivität

4-Methylisoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on a review of recent studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a five-membered ring containing both nitrogen and oxygen atoms. The compound can be synthesized through various methods, including the reaction of 1,3-dicarbonyl compounds with hydroxylamine derivatives or through cyclization reactions involving substituted acetophenones.

1. Immunosuppressive Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant immunosuppressive effects. For instance, a study highlighted the synthesis of N′-substituted derivatives that inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. The most potent compound in this series was shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cultures, indicating a potential mechanism for its immunosuppressive action .

Table 1: Inhibitory Effects on PBMC Proliferation

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MM2 | 15 | Inhibition of TNF-α production |

| MM3 | 10 | Induction of apoptosis via caspase activation |

| MM5 | 20 | Modulation of NF-κB signaling |

2. Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. Notably, some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells. The mechanism involves the activation of apoptotic pathways, as evidenced by increased expression of caspases and other pro-apoptotic factors .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| MM3 | A549 (lung) | 12 | 5 |

| MM5 | HeLa (cervical) | 25 | 2 |

| MM6 | MCF-7 (breast) | 30 | 3 |

3. Histone Deacetylase Inhibition

Another significant biological activity associated with isoxazole derivatives is their role as histone deacetylase (HDAC) inhibitors. These compounds have shown potential as anticancer agents by modulating gene expression involved in cell cycle regulation and apoptosis. Specifically, certain derivatives exhibited lower IC50 values against HDAC-6 compared to other isoforms, suggesting a targeted approach in cancer therapy .

Table 3: HDAC Inhibition Potency

| Compound | HDAC Isoform | IC50 (nM) |

|---|---|---|

| Compound A | HDAC-1 | 200 |

| Compound B | HDAC-6 | 20 |

| Compound C | HDAC-10 | 150 |

Case Study 1: Anticancer Activity

A study investigated the effects of a specific derivative of this compound on breast cancer cell lines. The results indicated that treatment led to significant apoptosis in MCF-7 cells, with a corresponding increase in caspase activity and downregulation of anti-apoptotic proteins such as Bcl-2 . This suggests that modifications to the isoxazole structure can enhance its anticancer properties.

Case Study 2: Neuroprotective Effects

Another area of research focused on the neuroprotective effects of isoxazole derivatives in models of neurodegenerative diseases. Compounds demonstrated antioxidant properties and reduced oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications for conditions such as Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 4-methylisoxazole, and how can researchers optimize reaction conditions for improved yields?

this compound can be synthesized via cyclization reactions involving α,β-unsaturated nitriles or hydrazide derivatives. For example, reacting arylhydrazonomesoxalonitrile with hydroxylamine hydrochloride in ethanol under reflux yields isoxazole derivatives, as demonstrated in a 75% yield for 4-arylazo-3,5-diaminoisoxazole synthesis . Optimization strategies include:

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key methods include:

- Microwave spectroscopy : Resolves rotational transitions (8–40 GHz) to determine molecular geometry, dipole moments (e.g., μ = 2.3–2.4 D), and methyl internal rotation barriers .

- NMR spectroscopy : Identifies substituent effects (e.g., singlet at δ6.1 for amino groups) and confirms regiochemistry in derivatives .

- IR spectroscopy : Detects functional groups like CO bands (1710 cm⁻¹ for ring carbonyls) .

Q. How can researchers validate the purity of this compound in experimental settings?

- Chromatography : HPLC or GC-MS to detect impurities (<5% by area normalization).

- Elemental analysis : Verify C, H, N, and O content against theoretical values (e.g., C4H5NO: C 57.82%, H 6.07%, N 16.86%, O 19.25%) .

- Melting point determination : Compare observed ranges (e.g., 141–143°C) with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, such as conflicting IR absorption frequencies?

Discrepancies in IR bands (e.g., CO stretching at 1710 cm⁻¹ vs. 1660 cm⁻¹) may arise from isomerism or solvent effects. Mitigation strategies include:

- Computational modeling : Compare experimental spectra with DFT-calculated vibrational modes to assign structures .

- Cross-validation : Use NMR to confirm substituent positions and X-ray crystallography for unambiguous structural elucidation .

- Solvent standardization : Measure spectra in consistent solvents (e.g., DMSO-d6) to minimize environmental artifacts .

Q. What methodologies are recommended for analyzing the methyl internal rotation dynamics in this compound?

- Microwave Fourier transform (MWFT) spectroscopy : Resolves hyperfine splitting due to 14N quadrupole coupling and internal rotation barriers (e.g., V₃ = 1.2–1.5 kJ/mol) .

- Centrifugal distortion analysis : Fit rotational constants (e.g., A = 5.2 GHz, B = 1.8 GHz) to fourth-order Hamiltonian models to quantify torsional energy .

- Stark effect measurements : Determine dipole moment components (e.g., μₐ = 1.2 D, μ_b = 2.0 D) to infer charge distribution and rotational coupling .

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives, such as diacetamido compounds?

- Intermediate stabilization : Protect reactive groups (e.g., acetylation of amino groups) to prevent side reactions .

- Catalytic optimization : Screen transition-metal catalysts (e.g., PdCl₂) for cross-coupling steps .

- Stepwise monitoring : Use TLC or in-situ IR to identify bottlenecks (e.g., incomplete ester hydrolysis) and adjust reaction times .

Q. What strategies are effective for interpreting conflicting biological activity data in isoxazole derivatives?

- Dose-response studies : Correlate activity (e.g., enzyme inhibition) with concentration gradients to identify non-linear effects .

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., arylazo vs. methyl groups) to isolate pharmacophoric features .

- Computational docking : Model interactions with target proteins (e.g., survival motor neuron protein) to rationalize activity variations .

Methodological Best Practices

Q. How should researchers design experiments to account for centrifugal distortion in microwave spectral analysis?

Q. What protocols ensure reproducibility in synthesizing this compound derivatives with sensitive functional groups?

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of amino or hydroxyl groups .

- Low-temperature techniques : Use cryogenic conditions (−70°C) for unstable intermediates .

- Standardized workup : Precipitate products in ice-water mixtures and recrystallize in ethanol/water for consistent purity .

Data Analysis and Reporting

Q. How can researchers integrate contradictory findings (e.g., divergent reaction yields) into a cohesive discussion?

- Error analysis : Quantify uncertainties from instrumentation (e.g., ±0.5% in NMR integration) and reagent purity .

- Contextualize anomalies : Compare results with prior studies (e.g., Badie et al.’s 65% yield vs. Zayed’s 75% yield) to identify protocol-specific variables .

- Transparent reporting : Disclose all reaction conditions (solvent, catalyst, temperature) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.